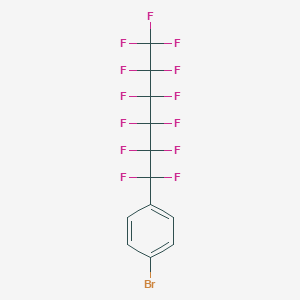

1-Bromo-4-(Tridecafluorohexyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF13/c13-6-3-1-5(2-4-6)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)26/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOWYWPSKDBJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438417 | |

| Record name | 1-Bromo-4-(tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149068-56-4 | |

| Record name | 1-Bromo-4-(tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(Tridecafluorohexyl)benzene chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-(Tridecafluorohexyl)benzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic compound of significant interest to researchers in materials science and drug development. Given the limited direct literature on this specific molecule, this document leverages an expert-driven, data-centric approach. By examining the well-documented chemistry of its core functional motifs—the bromophenyl group and the perfluoroalkyl chain—and drawing parallels with close structural analogs, we present a robust predictive model of its properties, reactivity, and synthetic applications. This guide offers detailed experimental protocols, mechanistic insights, and safety considerations, serving as an essential resource for scientists seeking to incorporate this versatile building block into their research and development programs.

Introduction: The Strategic Value of Perfluoroalkylated Aromatics

The introduction of perfluoroalkyl (R_f) chains onto aromatic scaffolds imparts a unique and powerful combination of properties not achievable with traditional hydrocarbon substituents. These properties include enhanced thermal and chemical stability, pronounced lipophobicity, and unique electronic effects that can modulate the metabolic stability and binding affinity of bioactive molecules. This compound, with its C6F13 chain, represents a quintessential example of this class. The molecule consists of two key functional domains:

-

The 4-Bromophenyl Moiety: A versatile synthetic handle, primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The Tridecafluorohexyl Chain: A highly fluorinated, electron-withdrawing group that sterically and electronically influences the molecule's behavior and the properties of its derivatives.

This guide will elucidate the chemical nature of this compound, focusing on its utility as a building block for creating complex molecular architectures.

Physicochemical and Spectroscopic Profile

Predictive data, based on its structure and data from analogous compounds, are summarized below. The molecular formula for this compound is C₁₂H₄BrF₁₃.[1]

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Weight | 474.03 g/mol | Calculated from the molecular formula C₁₂H₄BrF₁₃. Similar to 1-bromo-3-(tridecafluorohexyl)benzene.[1] |

| Monoisotopic Mass | 473.9289 Da | Calculated from the most abundant isotopes. |

| Appearance | Colorless liquid or low-melting solid | Based on analogs like 1-bromo-4-(trifluoromethyl)benzene which is a liquid.[2] |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene, ethers) and halogenated solvents. Insoluble in water. | The large fluorinated tail and aromatic ring dictate its nonpolar character. |

| Boiling Point | Estimated >200 °C at atmospheric pressure | Significantly higher than smaller analogs like 1-bromo-4-(trifluoromethyl)benzene (b.p. 152 °C) due to increased molecular weight and van der Waals forces. |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region is expected to show a complex second-order splitting pattern, likely two sets of doublets (an AA'BB' system), centered around 7.5-7.7 ppm. The significant electronic difference between the bromine atom and the strongly withdrawing C₆F₁₃ group breaks the chemical shift equivalence of the four aromatic protons.

-

¹³C NMR: Aromatic carbons will appear in the 120-140 ppm range. The carbon bearing the bromine atom will be shifted upfield (~125 ppm), while the carbon attached to the R_f group will be significantly influenced by the fluorine atoms. Carbons within the C₆F₁₃ chain will exhibit characteristic signals with large C-F coupling constants.

-

¹⁹F NMR: This is the most diagnostic technique. A series of complex multiplets are expected between -81 ppm (for the terminal -CF₃ group) and -126 ppm (for the -CF₂- groups adjacent to the aromatic ring), consistent with standard values for perfluoroalkyl chains.

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will be characterized by a prominent molecular ion peak cluster (M⁺, M⁺+2) with an approximate 1:1 intensity ratio, which is the hallmark of a monobrominated compound.[3][4][5] Key fragmentation pathways would involve the loss of Br• and cleavage of the perfluoroalkyl chain, leading to characteristic daughter ions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the aryl bromide bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern organic synthesis and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the aromatic ring, induced by the C₆F₁₃ group, enhances the rate of oxidative addition of palladium(0) to the C-Br bond, often making this substrate highly reactive in cross-coupling processes.

Key Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck-Mizoroki Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Stille Coupling: Reaction with organostannanes.

The diagram below illustrates the general workflow for these critical transformations.

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a biaryl compound, a common objective in drug development.

Objective: To synthesize 4-(Tridecafluorohexyl)-[1,1'-biphenyl].

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene, anhydrous (solvent)

-

Deionized Water

Experimental Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by anhydrous toluene.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Add deionized water and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Proposed Synthesis Pathway

While not commercially widespread, a plausible synthesis for this compound can be designed based on established methodologies for introducing perfluoroalkyl chains. A robust approach involves the copper-catalyzed coupling of a perfluoroalkyl iodide with an aryl halide.

Caption: Proposed synthesis of the target compound via copper-catalyzed coupling.

This pathway leverages a selective coupling on a symmetric starting material followed by a halogen exchange reaction to install the desired bromine atom. The causality behind this choice lies in the high reliability and functional group tolerance of copper-mediated perfluoroalkylation reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous fluorinated and brominated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9]

-

Hazards: Assumed to be a skin and eye irritant.[8] May be harmful if swallowed or inhaled. Perfluorinated compounds can be persistent in the environment.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

Conclusion and Future Outlook

This compound is a highly valuable, albeit specialized, chemical intermediate. Its true potential is realized through its application in palladium-catalyzed cross-coupling reactions, which unlock pathways to novel pharmaceuticals, agrochemicals, and advanced materials. The predictive analysis provided in this guide, grounded in the established principles of physical organic chemistry and data from analogous structures, offers researchers the foundational knowledge required to confidently handle and utilize this compound. Future research will likely focus on incorporating this and similar R_f-bromobenzenes into liquid crystals, functional polymers, and metabolically stabilized drug candidates, where the unique properties of the perfluoroalkyl chain can be fully exploited.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67872, Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521008, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)- in NIST WebBook. Retrieved from [Link]

- Acros Organics. (2013, October 17). 4-Bromofluorobenzene SAFETY DATA SHEET.

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry data for Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-phenoxy- in NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-3-(tridecafluorohexyl)benzene (C12H4BrF13). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-bromo-3-(tridecafluorohexyl)benzene (C12H4BrF13) [pubchemlite.lcsb.uni.lu]

- 2. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 5. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Bromo-4-(Tridecafluorohexyl)benzene

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(tridecafluorohexyl)benzene is a halogenated aromatic compound with a distinct molecular architecture, featuring a brominated phenyl ring and a highly fluorinated hexyl chain. This structure imparts unique physicochemical properties that are of significant interest in materials science, agrochemicals, and pharmaceutical development. The combination of the reactive bromo-functional group, a site for further chemical modification, and the omniphobic nature of the perfluoroalkyl chain suggests potential applications in surface chemistry, as a synthetic building block, and in the design of complex molecular scaffolds. This guide provides a comprehensive overview of the essential physical properties of this compound and outlines detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to ensure scientific rigor and data integrity, providing a self-validating framework for the characterization of this and structurally related compounds.

Molecular Structure and Key Features

This compound possesses a well-defined structure that dictates its physical and chemical behavior. The molecule consists of a benzene ring substituted with a bromine atom and a tridecafluorohexyl group at the para positions.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

The key features influencing its physical properties are:

-

Aromatic Core: The benzene ring provides a rigid scaffold and contributes to potential π-π stacking interactions.

-

Bromine Atom: This heavy atom significantly increases the molecular weight and density. It also introduces a degree of polarity and serves as a versatile synthetic handle for cross-coupling reactions.

-

Perfluorohexyl Chain: This moiety is responsible for the compound's expected high density, thermal and chemical stability, and omniphobic (both hydrophobic and oleophobic) character. The strong carbon-fluorine bonds are a hallmark of per- and polyfluoroalkyl substances (PFAS).[1]

Tabulated Physical Properties

While empirical data for this compound is not extensively available in the public domain, the following table outlines the key physical properties and their expected values based on structurally similar perfluoroalkylated aromatic compounds. The subsequent sections detail the methodologies for the precise determination of these values.

| Property | Expected Value/Range | Significance & Rationale |

| Molecular Formula | C₁₂H₄BrF₁₃ | Defines the elemental composition. |

| Molecular Weight | 474.05 g/mol | High molecular weight due to the presence of bromine and 13 fluorine atoms. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Perfluoroalkylated aromatics are often liquids or low-melting solids at room temperature.[2] |

| Boiling Point | > 250 °C (at atm. pressure) | The high molecular weight and strong intermolecular forces associated with the fluorinated chain suggest a high boiling point. |

| Melting Point | 20 - 50 °C | Dependent on crystal packing efficiency, which can be influenced by the bulky perfluorohexyl group. |

| Density | > 1.7 g/cm³ at 25 °C | The presence of a heavy bromine atom and a dense perfluoroalkyl chain will result in a density significantly greater than water. |

| Refractive Index | 1.42 - 1.45 (at 20 °C) | Expected to be in a range typical for fluorinated aromatic compounds. |

| Solubility | Insoluble in water; Soluble in fluorinated solvents and some organic solvents (e.g., ethers, halogenated hydrocarbons). | The omniphobic nature of the perfluorohexyl chain dictates its miscibility.[3] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and perfluorohexyl substituents.

-

¹³C NMR: The carbon NMR will provide information on all carbon environments. The signals for the carbons in the perfluorohexyl chain will be split by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: This is a crucial technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][5] The spectrum is expected to show distinct signals for each of the non-equivalent fluorine environments in the tridecafluorohexyl chain, with characteristic chemical shifts and coupling patterns. The terminal -CF₃ group will likely appear as a triplet, while the various -CF₂- groups will exhibit more complex multiplets due to coupling with neighboring fluorine atoms.[6]

Diagram 2: Experimental Workflow for NMR Analysis

A streamlined workflow for comprehensive NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Electron Ionization (EI-MS): This technique will likely show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7][8] Fragmentation of the perfluorohexyl chain is also expected, leading to a series of daughter ions corresponding to the loss of CF₂ units.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show:

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹, indicative of the numerous C-F bonds in the perfluorohexyl chain.[9][10]

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

Experimental Protocols

The following protocols provide a framework for the determination of the key physical properties of this compound.

Determination of Boiling Point (Micro-scale)

Rationale: The high expected boiling point necessitates a micro-scale method to minimize sample usage and potential thermal decomposition.

Methodology:

-

Place a small amount (0.2-0.5 mL) of the sample into a micro boiling point tube.

-

Invert a sealed capillary tube (sealed at one end) and place it, open end down, into the sample.

-

Attach the micro boiling point tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heat the bath slowly with constant stirring.

-

Observe the capillary. A fine stream of bubbles will emerge as the air inside expands.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

-

Repeat the measurement to ensure reproducibility.

Determination of Density

Rationale: Density is a fundamental physical property useful for quality control and for understanding intermolecular packing.

Methodology:

-

Use a calibrated pycnometer (specific gravity bottle) of a known volume (e.g., 1 mL).

-

Tare the clean, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Use a thermostatically controlled water bath to bring the sample to a precise temperature (e.g., 25.0 °C).

-

Carefully place the stopper and wipe away any excess liquid.

-

Weigh the filled pycnometer.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Refractive Index

Rationale: The refractive index is a characteristic property that is sensitive to purity.

Methodology:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean.

-

Apply a few drops of the sample to the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium (typically 20.0 °C, maintained by a circulating water bath).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the scale.

Safety and Handling

As a brominated and highly fluorinated compound, this compound requires careful handling. While specific toxicity data is not available, compounds of this class should be treated with caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. The unique combination of a brominated aromatic ring and a perfluoroalkyl chain imparts properties that are of significant interest to the scientific community. By following the detailed protocols for spectroscopic analysis and physical property determination, researchers can obtain high-quality, reliable data essential for advancing their work in drug development, materials science, and synthetic chemistry. The methodologies outlined herein are designed to be robust and self-validating, ensuring the scientific integrity of the generated data.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Shimoaka, T., Sonoyama, M., Amii, H., Takagi, T., Kanamori, T., & Hasegawa, T. (2017). Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length. The Journal of Physical Chemistry A, 121(44), 8425–8431.

- Gerken, L., D'Arcy, J., & Zahn, S. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society.

-

ITRC. (2020). Physical and Chemical Properties – PFAS. Retrieved from [Link]

- Kim, M., Li, L. Y., Cha, J. G., & Yue, C. (2015). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Environmental Pollution, 207, 15-23.

-

Shimoaka, T., Sonoyama, M., Amii, H., Takagi, T., Kanamori, T., & Hasegawa, T. (2017). Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length. PubMed. Retrieved from [Link]

-

Gerken, L., D'Arcy, J., & Zahn, S. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. ACS Publications. Retrieved from [Link]

-

Gerken, L., D'Arcy, J., & Zahn, S. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC - NIH. Retrieved from [Link]

-

MDPI. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. Retrieved from [Link]

-

Food Packaging Forum. (2016). Per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Enviro Wiki. (2025). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

KEMI. (2015). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

GBA Group. (n.d.). Per- and polyfluorinated alkyl compounds (PFAS) - hazards, risks and new limits. Retrieved from [Link]

-

ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

NIH. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

ResearchGate. (2025). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-(tridecafluorohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-4-(tridecafluorohexyl)benzene, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, structural elucidation, physicochemical properties, and key synthetic methodologies. Emphasis is placed on its strategic applications in the development of advanced materials, particularly liquid crystals, and its role as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. The guide also includes essential safety and handling protocols to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Aryl Scaffolds

The introduction of perfluoroalkyl chains into aromatic systems imparts unique and highly desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. This compound, with its distinct combination of a reactive bromine handle and a lipophilic, electron-withdrawing perfluorohexyl group, has emerged as a valuable intermediate in several advanced scientific fields. This guide serves to consolidate the technical knowledge surrounding this compound, providing researchers with the foundational information required for its effective application.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following section details the key identifiers and structural representation of this compound.

CAS Number and Molecular Formula

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a tridecafluorohexyl group, respectively.

Figure 1. 2D Structure of this compound

The IUPAC name for this compound is 1-Bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of a compound is crucial for its handling, purification, and characterization.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 475.04 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Boiling Point | 89-92 °C at 7.5 Torr | |

| Density (predicted) | 1.718 g/cm³ |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly downfield. The carbons of the perfluorohexyl chain will also have characteristic shifts.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this molecule and is expected to show complex splitting patterns corresponding to the different fluorine environments in the C₆F₁₃ chain.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 474 and 476.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Br, C-F, and aromatic C-H and C=C stretching vibrations.

Synthesis of this compound

The synthesis of aryl-perfluoroalkyl compounds often involves cross-coupling reactions. A plausible and reported method for the synthesis of this compound is the copper-catalyzed reaction of a dibrominated benzene with a perfluoroalkyl iodide.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Copper-Catalyzed Cross-Coupling

This protocol is based on established methods for the synthesis of similar compounds.

Materials:

-

1,4-Dibromobenzene

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Copper powder

-

Dimethyl sulfoxide (DMSO)

-

Bipyridyl (ligand)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1,4-dibromobenzene, perfluorohexyl iodide, copper powder, and bipyridyl in a suitable solvent such as DMSO.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically around 70°C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may require an extended period, potentially up to 72 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a work-up procedure, which typically involves filtering to remove the copper catalyst, followed by extraction with an organic solvent and washing with water to remove the DMSO.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis. The bromine atom serves as a reactive site for various cross-coupling reactions, while the perfluorohexyl chain influences the physical and electronic properties of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of new carbon-carbon bonds.

Caption: Key cross-coupling reactions involving this compound.

Applications in Materials Science: Liquid Crystals

The rigid rod-like structure and the presence of the highly polarizable perfluorohexyl chain make this compound an excellent precursor for the synthesis of liquid crystals.[4][5] The introduction of this moiety can lead to materials with desirable properties such as high thermal stability, specific mesophase behavior, and tailored optical and dielectric properties.[4]

Role in Drug Discovery and Agrochemicals

In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms and perfluoroalkyl groups is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates and active ingredients.[6][7] this compound serves as a key intermediate to introduce the bromophenyl-perfluorohexyl scaffold into more complex molecules, enabling the exploration of new chemical space in drug discovery programs.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on data for structurally similar fluorinated and brominated aromatic compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8][9]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in materials science and medicinal chemistry. Its unique combination of a reactive bromine atom and a perfluorohexyl chain provides a powerful tool for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, along with essential safety information, to support its effective use in research and development.

References

-

Kim, S. H., et al. Syntheses of Novel Liquid Crystalline Compounds with Partially Fluorinated Side Chains. Bulletin of the Korean Chemical Society, 2000. (URL: [Link])

-

LookChem. 4-(PERFLUOROHEXYL) BROMOBENZENE. (URL: [Link])

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. (URL: [Link])

-

U.S. Environmental Protection Agency. Benzene, 1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-. (URL: [Link])

-

Kim, Y., et al. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. SSRN Electronic Journal, 2022. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: Your Trusted Supplier for High-Purity Liquid Crystal Intermediates. (URL: [Link])

Sources

- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. bkcs.kchem.org [bkcs.kchem.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. adpharmachem.com [adpharmachem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fishersci.com [fishersci.com]

- 11. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-Bromo-4-(Tridecafluorohexyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(tridecafluorohexyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive empirical data for this specific compound in publicly accessible literature, this document synthesizes foundational chemical principles, data from structurally analogous molecules, and established experimental methodologies to offer robust predictive insights and practical guidance for researchers, scientists, and professionals in drug development.

Introduction: The Unique Challenge of Fluorinated Compounds

This compound belongs to a class of compounds known as fluorous molecules. These are organic molecules that contain a domain with a high degree of fluorination, in this case, a tridecafluorohexyl chain. The presence of this highly fluorinated "tail" imparts unique physicochemical properties that distinguish it from conventional hydrocarbons and other halogenated compounds. Understanding the solubility of this molecule is paramount for its application in synthesis, purification, and formulation, as its behavior deviates significantly from standard organic compounds.

The high electronegativity of fluorine atoms and the resulting C-F bond strength create a segment of the molecule that is not only hydrophobic but also "oleophobic" or "lipophobic"[1]. This means it repels both water and hydrocarbon-based oils and solvents. This oleophobicity is a critical factor governing its solubility, leading to a unique profile where it may be poorly soluble in both polar and non-polar hydrocarbon-based solvents but may exhibit preferential solubility in fluorinated solvents.

Physicochemical Properties of this compound

While direct experimental data for the para isomer is scarce, we can infer its properties from its structure and from data available for its meta isomer, 1-bromo-3-(tridecafluorohexyl)benzene[2].

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₂H₄BrF₁₃ | [2] |

| Molecular Weight | 474.05 g/mol | Calculated |

| Structure | A benzene ring substituted with a bromine atom and a C₆F₁₃ chain at positions 1 and 4, respectively. | - |

| Predicted XlogP | 6.9 | [2] |

The high predicted XlogP value suggests a strong preference for non-aqueous environments. However, as noted, this does not automatically translate to high solubility in common non-polar organic solvents due to the oleophobic nature of the perfluorohexyl group.

Theoretical Framework for Solubility Prediction

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like"[3]. This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, the key interactions are:

-

Aromatic Core (Bromobenzene moiety): This part of the molecule can participate in van der Waals forces and potentially weak dipole-dipole interactions. It is expected to interact favorably with aromatic and non-polar solvents.

-

Perfluorohexyl Tail (C₆F₁₃): This highly fluorinated chain is oleophobic. It has very weak van der Waals interactions with hydrocarbon chains and prefers to interact with other fluorinated chains ("fluorous-fluorous" interactions).

This dual nature suggests that the molecule will have complex solubility behavior. Solvents that can effectively solvate both the aromatic head and the fluorous tail will be the most effective.

Predicted Solubility in Common Organic Solvents

Based on the principles above and data from analogous compounds[1][4], we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The oleophobic C₆F₁₃ tail will strongly resist interaction with the hydrocarbon solvent molecules, leading to poor solvation. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic solvent can favorably interact with the bromobenzene portion of the molecule, but the fluorinated tail will limit overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents have dipoles that can interact with the bromobenzene ring, they are generally poor solvents for long perfluoroalkyl chains. Some solubility is expected, but it is unlikely to be high. Per- and polyfluoroalkyl substances (PFAS) have shown varying stability in some of these solvents, with potential degradation in DMSO and ACN under certain conditions[5]. |

| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the non-polar and oleophobic solute. Perfluorooctane sulfonate (PFOS), which has a polar head group, shows decreasing solubility as the alcohol chain length increases[1]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are polarizable and can offer a better balance for solvating both the aromatic and, to a lesser extent, the fluorinated portions of the molecule compared to hydrocarbons. |

| Fluorous | Perfluorohexane, Trifluorotoluene | High | These solvents are specifically designed to solvate highly fluorinated molecules. The dominant "fluorous-fluorous" interactions between the solvent and the C₆F₁₃ tail would lead to favorable dissolution. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely used technique[6].

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene, Perfluorohexane)

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)[6][7]

Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a scintillation vial. The amount should be more than what is expected to dissolve to ensure equilibrium with the solid phase.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the incubator for at least 24 hours to allow the excess, undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microcrystals.

-

Sample Preparation for Analysis: Accurately weigh the filtered solution. Then, dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental determination.

Caption: Workflow for quantitative solubility determination.

Logical Framework for Solvent Selection

When developing applications for this compound, solvent selection should be systematic. The following decision-making process can guide this selection.

Caption: Decision tree for solvent selection.

Conclusion

This compound is a highly fluorinated aromatic compound with a solubility profile dominated by the oleophobic nature of its perfluorohexyl chain. It is predicted to have low solubility in common hydrocarbon and protic organic solvents. Moderate solubility may be found in chlorinated and some polar aprotic solvents, while high solubility is expected in fluorous solvents. For any application, it is imperative to experimentally verify these predictions using a robust method such as the isothermal shake-flask technique. The insights and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this and similar challenging fluorinated molecules.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Department of Chemistry, University of Michigan.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Faculty of Engineering, Cairo University.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Unknown. (n.d.). solubility experimental methods.pptx. SlideShare.

- PubChem. (n.d.). 1-bromo-3-(tridecafluorohexyl)benzene.

- Wang, S., et al. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic....

- Gebbink, J. C., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15633–15643.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(heptadecafluorooctyl)benzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 1-bromo-3-(tridecafluorohexyl)benzene (C12H4BrF13) [pubchemlite.lcsb.uni.lu]

- 3. chem.ws [chem.ws]

- 4. 1-溴-4-(十七氟辛基)苯 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Safe Handling of 1-Bromo-4-(Tridecafluorohexyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for 1-Bromo-4-(tridecafluorohexyl)benzene. Given the presence of a highly fluorinated alkyl chain and a brominated aromatic ring, this compound requires careful management in a laboratory setting. Due to a lack of comprehensive, publicly available safety data for this specific molecule, this document synthesizes known information with expert-derived best practices based on structurally analogous compounds, such as other brominated and perfluorinated substances. The central tenet of this guide is the principle of causality in experimental safety—understanding why a precaution is necessary is as critical as the precaution itself.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 149068-56-4) is a halogenated aromatic compound. Its structure is characterized by a benzene ring substituted with a bromine atom and a C6F13 perfluorohexyl group. This extensive fluorination dramatically influences its physical and chemical properties, suggesting high thermal stability, chemical resistance, and lipophilicity.

Inferred & Known Hazards:

-

Toxicological Hazard: Assumed to be toxic, with potential for bioaccumulation[1].

-

Skin and Eye Contact: Analogous brominated and fluorinated aromatic compounds are known to cause skin irritation and serious eye irritation[2][3][4].

-

Inhalation: May cause respiratory irritation if handled improperly, a common hazard for volatile or aerosolized organic compounds[2][3].

-

Thermal Decomposition: When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, such as hydrogen fluoride (HF) and hydrogen bromide (HBr)[2][4].

Physicochemical Data Summary

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 149068-56-4 | [1][5] |

| Molecular Formula | C₁₂H₄BrF₁₃ | [1] |

| Molecular Weight | 475.04 g/mol | [1] |

| Boiling Point | 89-92 °C @ 7.5 Torr | [1] |

| Predicted Density | 1.718 ± 0.06 g/cm³ | [1] |

| Appearance | Data not available (likely a liquid or low-melting solid) | - |

Section 2: The Hierarchy of Controls: A Self-Validating System

Effective safety management is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective measures. This system is inherently self-validating: by implementing controls from the top down, you systematically reduce reliance on less reliable, lower-tier controls like PPE.

Caption: Hierarchy of Controls applied to handling fluorinated compounds.

Engineering Controls: The Primary Barrier

Your primary defense is to minimize exposure through engineered solutions.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[2].

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area[6][7].

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the potential hazards of skin/eye contact and thermal decomposition byproducts.

-

Eye and Face Protection:

-

Causality: The compound is expected to be a serious eye irritant. Vapors and potential splashes pose a significant risk.

-

Protocol: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing or energetic reaction[3].

-

-

Hand Protection:

-

Causality: The compound is likely a skin irritant, and its lipophilic nature may facilitate absorption through the skin. No specific glove permeation data is available, so a conservative choice is required.

-

Protocol: Use nitrile gloves as a minimum standard for incidental contact. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton. Always inspect gloves for defects before use and change them immediately if contamination is suspected.

-

-

Body Protection:

-

Causality: Protects skin from accidental splashes and contamination.

-

Protocol: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations, a chemically resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.

-

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating workflow. Each step is designed to prevent exposure and contain the material effectively.

1. Preparation and Pre-Handling:

- Risk Assessment: Before beginning work, perform a specific risk assessment for the planned experiment.

- Area Designation: Designate a specific area within the fume hood for handling the compound.

- Gather Materials: Assemble all necessary equipment (glassware, spatulas, syringes, waste containers) inside the fume hood before introducing the chemical.

- PPE Donning: Don all required PPE as described in Section 3.

2. Aliquoting and Transfer (Solid or Liquid):

- Containment: Perform all transfers over a spill tray or absorbent pad within the fume hood to contain any spills.

- Avoid Aerosolization: Open the container slowly. If the compound is a powder, handle it gently to avoid creating dust. If it is a liquid, use a syringe or cannula for transfers rather than pouring to minimize splashing and vapor release.

- Grounding: For transfers of significant quantities of liquid, ground and bond containers to prevent static discharge, as related flammable compounds have low flash points[6][7].

- Cleaning: After weighing or transfer, decontaminate spatulas and any other equipment with an appropriate solvent (e.g., acetone, ethanol) into a designated waste container.

3. Post-Handling and Cleanup:

- Secure Container: Tightly close the primary container of this compound.

- Decontamination: Wipe down the designated work area in the fume hood with a suitable solvent.

- Waste Disposal: Dispose of all contaminated materials (gloves, absorbent pads, pipette tips) in a clearly labeled, sealed hazardous waste container.

- PPE Doffing: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

- Hand Washing: Wash hands thoroughly with soap and water after removing gloves[3].

Section 5: Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The container must be kept tightly closed to prevent the release of vapors[2][6]. A recommended storage temperature is 2-8°C[1].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or explosive reactions[2][7].

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical.

-

Spill Response:

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact the emergency response team.

-

Contain: For small spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Collect: Use non-sparking tools to collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

-

Fire Response:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Avoid using a direct water jet, which could spread the material[2][3].

-

Hazards: Containers may rupture when heated. Fire will produce highly toxic and corrosive decomposition products, including hydrogen fluoride and hydrogen bromide[4].

-

Action: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[3].

-

-

Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention[3][6].

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists[8].

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Section 7: Waste Disposal

All waste containing this compound, including contaminated labware, absorbent materials, and unused product, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled container.

-

Disposal: Dispose of the waste through an authorized hazardous waste disposal company, in accordance with all local, state, and federal regulations. The high fluorine content may require special consideration for incineration to ensure complete combustion and scrubbing of acidic gases[2].

References

-

4-(PERFLUOROHEXYL) BROMOBENZENE Safety Data Sheet. Lookchem. [Link]

-

1-BROMO-4-FLUOROBENZENE Safety Data Sheet. S D Fine-Chem Limited. [Link]

-

Benzene, 1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data for 1-Bromo-4-(Tridecafluorohexyl)benzene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Bromo-4-(Tridecafluorohexyl)benzene, a compound of significant interest in materials science and medicinal chemistry due to its unique combination of a brominated aromatic core and a highly fluorinated alkyl chain. In the absence of readily available, published experimental spectra for this specific molecule, this guide synthesizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the well-established spectroscopic principles of its constituent functional groups: the 4-bromophenyl moiety and the tridecafluorohexyl chain. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate practical application in a laboratory setting.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom and a tridecafluorohexyl group at the para positions. This unique molecular architecture imparts a combination of properties that are highly sought after in various fields. The brominated phenyl ring serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the construction of more complex molecular scaffolds. The perfluorinated alkyl chain, on the other hand, introduces properties such as high thermal and chemical stability, lipophobicity, and the ability to form fluorous phases. These characteristics are advantageous in the design of advanced materials, liquid crystals, and specialized pharmaceutical agents.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, offering a foundational reference for scientists working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structural features of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons of the 4-bromophenyl group. Due to the para-substitution pattern, the four aromatic protons will appear as a pair of doublets, characteristic of an AA'BB' spin system.

-

Aromatic Protons (AA'BB' System): The protons ortho to the bromine atom are expected to be deshielded relative to the protons ortho to the perfluorohexyl group. This is due to the electron-withdrawing nature of the bromine atom. Consequently, two doublets are predicted in the aromatic region (typically δ 7.0-7.6 ppm). The coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Br) | 7.40 - 7.60 | Doublet | 8.0 - 9.0 |

| Aromatic (ortho to C₆F₁₃) | 7.10 - 7.30 | Doublet | 8.0 - 9.0 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The spectrum will be characterized by signals from the aromatic carbons and the carbons of the tridecafluorohexyl chain.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon attached to the bromine atom (ipso-carbon) will be significantly influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone[1][2]. The carbon attached to the perfluorohexyl group will also have a characteristic chemical shift. The remaining two aromatic carbon signals will correspond to the protonated carbons. Aromatic carbons typically resonate in the δ 120-150 ppm range[3].

-

Tridecafluorohexyl Carbons: The carbons of the perfluoroalkyl chain will exhibit characteristic chemical shifts, with the carbon alpha to the benzene ring being the most downfield. The signals for the -CF₂- groups will appear in a distinct region of the spectrum, and the terminal -CF₃ group will have a unique chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (ipso) | 120 - 125 |

| C-C₆F₁₃ (ipso) | 135 - 145 |

| Aromatic CH (ortho to Br) | 130 - 135 |

| Aromatic CH (ortho to C₆F₁₃) | 125 - 130 |

| -CF₂- (internal chain) | 105 - 120 (with C-F coupling) |

| -CF₃ (terminal) | 115 - 125 (quartet due to C-F coupling) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range that allows for the clear resolution of different fluorine environments.

-

Tridecafluorohexyl Chain: The ¹⁹F NMR spectrum will be characterized by distinct signals for the terminal -CF₃ group and the five inequivalent -CF₂- groups of the perfluorohexyl chain. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The terminal -CF₃ group is expected to appear around -81 ppm. The -CF₂- groups adjacent to the -CF₃ group and the benzene ring will have characteristic shifts, while the internal -CF₂- groups will resonate in a relatively narrow range between -120 and -126 ppm.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -80 to -82 |

| -CF₂- (adjacent to Ar) | -110 to -115 |

| -CF₂- (internal) | -120 to -126 |

| -CF₂- (adjacent to CF₃) | -125 to -128 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so a smaller number of scans is typically sufficient.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the p-disubstituted aromatic ring and the numerous C-F bonds of the perfluoroalkyl chain.

-

Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the stretching of the C-H bonds on the benzene ring[4][5][6].

-

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring[4][5][6].

-

C-H Out-of-Plane Bending: A strong absorption in the 810-840 cm⁻¹ range is indicative of a p-disubstituted benzene ring[4][5][6].

-

C-F Stretching: Very strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the tridecafluorohexyl group[7][8][9][10][11]. This region may contain multiple overlapping peaks corresponding to the various CF₂ and CF₃ vibrations.

-

C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1350 | Strong, Broad |

| C-H Out-of-Plane Bend | 810 - 840 | Strong |

| C-Br Stretch | 500 - 600 | Weak to Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet if it is a solid, or dissolved in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by measuring the mass-to-charge ratio of its ions.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes)[12].

-

Fragmentation of the Perfluoroalkyl Chain: The perfluoroalkyl chain is expected to undergo characteristic fragmentation, leading to the loss of CF₃, C₂F₅, and other perfluoroalkyl radicals. This will result in a series of fragment ions with repeating mass differences. The fragmentation of perfluoroalkyl chains can be complex and may involve rearrangements[13][14][15][16][17].

-

Loss of Bromine: A significant fragment ion corresponding to the loss of the bromine atom from the molecular ion is expected.

-

Aromatic Ring Fragmentation: The brominated phenyl ring can also fragment, leading to characteristic aromatic ions.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| [M]⁺, [M+2]⁺ | Molecular Ion | Characteristic 1:1 bromine isotopic pattern |

| [M - Br]⁺ | Loss of Bromine | |

| [M - CₙF₂ₙ₊₁]⁺ | Loss of perfluoroalkyl fragments | Series of peaks |

| [C₆H₄Br]⁺ | Bromophenyl cation | |

| [C₆F₁₃]⁺ | Tridecafluorohexyl cation | |

| [CF₃]⁺ | Trifluoromethyl cation | m/z = 69 |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition and Analysis: The mass spectrum is recorded, and the m/z values and relative intensities of the molecular ion and fragment ions are determined. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure of this compound and its expected spectroscopic data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with predicted NMR chemical shifts.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, this document serves as a crucial reference for the characterization of this important fluorinated aromatic compound. The provided experimental protocols offer practical guidance for researchers to obtain and interpret the spectroscopic data in a laboratory setting. As a self-validating system, the combination of these three spectroscopic techniques provides a high degree of confidence in the structural elucidation and purity assessment of this compound, thereby supporting its application in advanced materials and drug discovery.

References

-

Ababneh, H. A. (2022). Infrared laboratory spectroscopy of perfluoroalkanes, polyfluoroalkyl and perfluoroalkyl substances, and iodocarbons. Earth, Atmospheric, and Planetary Physics. [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

- Barnes, R. B., Liddel, U., & Williams, V. Z. (1943). Infrared Spectroscopy. Industrial Applications. Industrial & Engineering Chemistry Analytical Edition, 15(11), 659-709.

-

Becerra-Herrera, M., & Sierra, C. A. (2020). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 54(23), 15064–15073. [Link]

-

Gamisch, P., & Schwaferts, C. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(30), 13635–13645. [Link]

-

Gu, Y., Upham, D. C., Laycock, B., & McFarland, E. W. (2017). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes. Industrial & Engineering Chemistry Research, 56(30), 8535–8541. [Link]

-

Gu, Y., Upham, D. C., Laycock, B., & McFarland, E. W. (2017). Investigation of the bromination/dehydrobromination of long chain alkanes. UQ eSpace. [Link]

-

Guo, F., & O'Carroll, D. M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415–2424. [Link]

- Hansen, P. E. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(27), 18275-18283.

- Horii, Y., & Kannan, K. (2007). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. Organohalogen Compounds, 69, O-030.

- Hori, H., & Satoh, T. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.

- Jones, G. (2022, April 6).

-

Long, J. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

McFarland, E. W., et al. (2017). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes. Request PDF. [Link]

- Patel, K. R., & Patel, K. C. (2015). Synthesis and characterization of novel chalcones and their derivatives.

-

Smith, A. L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Smith, A. L. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Strelnitskiy, A. O., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances, 10(14), 8234-8239.

- Tormey, B. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- Warren, A. R., & Zakin, M. R. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. DTIC.